molecular formula C8H5N5 B15368907 2H-1,2,3-Triazolo[4,5-g]quinoxaline CAS No. 269-15-8

2H-1,2,3-Triazolo[4,5-g]quinoxaline

Cat. No.: B15368907
CAS No.: 269-15-8
M. Wt: 171.16 g/mol
InChI Key: FVOAUOZEUFLTIQ-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo[4,5-g]quinoxaline is a heterocyclic compound with the molecular formula C8H5N5 and a molecular weight of 171.16 g/mol . It is built on the triazoloquinoxaline scaffold, a structural template recognized as highly relevant for the design of novel biologically active compounds . While research on this specific derivative is limited, studies on closely related analogues highlight the significant research value of this chemical class. For instance, 2H-[1,2,3]Triazolo[4,5-g]isoquinoline-4,9-diones have demonstrated potent in vitro antifungal activity against pathogenic fungal species such as C. albicans and A. flavus , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.8 µg/mL . The broader triazoloquinoxaline scaffold is under investigation in medicinal chemistry for a range of applications, including as potential antibacterial, antifungal, and antitrypanosomal agents . This makes 2H-1,2,3-Triazolo[4,5-g]quinoxaline a valuable building block for researchers exploring new pharmacophores and developing novel therapeutic candidates in infectious disease and other fields. This product is intended for research purposes only.

Properties

CAS No.

269-15-8

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2H-triazolo[4,5-g]quinoxaline

InChI

InChI=1S/C8H5N5/c1-2-10-6-4-8-7(11-13-12-8)3-5(6)9-1/h1-4H,(H,11,12,13)

InChI Key

FVOAUOZEUFLTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=CC3=NNN=C3C=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Tricyclic Heterocycles

Compound Core Structure Fusion Position Key Substituents
2H-1,2,3-Triazolo[4,5-g]quinoxaline Triazolo-quinoxaline Linear (g-position) N/A (parent compound)
Imidazo[4,5-g]quinoxaline (IgQx) Imidazo-quinoxaline Linear (g-position) Methyl, amino groups
Imidazo[4,5-f]quinoxaline (MeIQx) Imidazo-quinoxaline Angular (f-position) Methyl, amino groups
Triazolo[4,5-f]quinoxaline Triazolo-quinoxaline Angular (f-position) N/A (parent compound)

Electronic and Spectral Properties

Linear isomers like 2H-1,2,3-Triazolo[4,5-g]quinoxaline exhibit distinct UV-Vis and mass spectral profiles compared to angular analogs. For example, the triazoloquinoxaline derivative in shows a molecular ion peak at m/z 245/243, contrasting with imidazo analogs (e.g., 7-MeIgQx at m/z 228) .

Pharmacological and Toxicological Profiles

Mutagenicity and Carcinogenicity

Imidazo[4,5-g]quinoxalines like 7-MeIgQx are potent mutagens formed in cooked meats, with IARC classifying them as Group 2B carcinogens . In contrast, 2H-1,2,3-Triazolo[4,5-g]quinoxaline lacks reported mutagenicity, likely due to the absence of amino groups critical for DNA adduct formation .

Pharmacological Potential

While imidazo derivatives are studied for carcinogenicity, triazolo analogs show promise in drug discovery. For example, triazolo[4,5-g]quinoline derivatives exhibit intercalation properties suitable for anticancer agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2H-1,2,3-Triazolo[4,5-g]quinoxaline, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via cyclization or cycloaddition reactions. A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using tetrazoloquinoxaline precursors and terminal alkynes under inert conditions (e.g., argon) . One-pot reactions with hydrazine derivatives and quinoxaline intermediates are also effective, with yields improved by optimizing catalyst loading (e.g., CuI) and reaction temperature (e.g., 100°C for 72 hours) .
  • Optimization : Use automated reactors or continuous flow systems to enhance reproducibility and scalability .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2H-1,2,3-Triazolo[4,5-g]quinoxaline derivatives?

  • Techniques :

  • 1H/13C NMR : Confirms regioselectivity and substituent positions (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., M+ peaks at m/z 243–335) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring geometry and hydrogen-bonding networks .

Q. What structural features of 2H-1,2,3-Triazolo[4,5-g]quinoxaline contribute to its biological activity?

  • Key Features :

  • The electron-deficient triazole ring enables π-π stacking with biological targets (e.g., kinases) .
  • Substituents at positions 4 and 5 modulate solubility and binding affinity. For example, methoxy groups enhance membrane permeability .
    • Validation : Molecular docking studies correlate substituent effects with activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinoxaline derivatives?

  • Strategies :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for compound purity (>95% by HPLC) .
  • Metabolic Profiling : Evaluate cytochrome P450-mediated metabolism (e.g., CYP1A2) to identify active metabolites or detoxification pathways .
  • Comparative Studies : Cross-reference activity data across derivatives (e.g., antitumor IC50 values vs. substituent electronegativity) .

Q. What strategies improve regioselective functionalization of the triazoloquinoxaline core?

  • Approaches :

  • Directing Groups : Introduce sulfonyl or amino groups at position 6 to steer electrophilic substitutions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocycle formation (e.g., 1,3-dipolar cycloadditions) .
    • Case Study : CuAAC reactions with para-substituted alkynes yield >90% regioselectivity for 1,4-disubstituted triazoles .

Q. How can computational methods guide the design of triazoloquinoxaline derivatives with enhanced target specificity?

  • Tools :

  • Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., BVDV RdRp) .
  • QSAR Models : Predicts bioactivity based on substituent parameters (e.g., Hammett σ values) .
    • Validation : Compare predicted vs. experimental IC50 values to refine models .

Contradictions and Mitigation

Q. Why do some studies report mutagenicity in triazoloquinoxaline derivatives, while others do not?

  • Analysis :

  • Structural Alerts : The imidazo[4,5-g]quinoxaline scaffold is mutagenic in Ames tests due to DNA intercalation . However, triazolo variants may lack this effect if the triazole ring reduces planararity .
  • Mitigation : Replace planar substituents with bulky groups (e.g., cyclopentyl) to minimize DNA interaction .

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